3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a complex organic compound that features a unique combination of benzothiazole, chromenone, and cyclopentylpropanoate moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstM. tuberculosis . Therefore, it’s plausible that Oprea1_737508 might also target similar biological entities.
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest , up-regulate the pro-apoptotic protein , down-regulate the anti-apoptotic protein , activate caspase-3 , and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that Oprea1_737508 might affect pathways related to the survival and proliferation of M. tuberculosis.
Result of Action
Some benzothiazole derivatives have been found to induce cell apoptosis , suggesting that Oprea1_737508 might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Synthesis of Chromenone Core: The chromenone core is often prepared through the cyclization of appropriate phenolic compounds with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols.
Substituted Derivatives: Various substituted benzothiazole or chromenone derivatives.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has diverse applications in scientific research:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activities of benzothiazole and chromenone derivatives.
Materials Science: Utilized in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share similar structural features and biological activities.
Chromenone Derivatives: Compounds such as 4H-chromen-4-one and its derivatives are known for their antioxidant and anticancer properties.
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is unique due to the combination of benzothiazole and chromenone moieties, which may confer synergistic biological activities and enhanced chemical stability .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBUTKIPQXLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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